Methyl 5-(2-azabicyclo[2.2.1]heptane-2-carbonyl)pyridine-2-carboxylate
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Overview
Description
Methyl 5-(2-azabicyclo[221]heptane-2-carbonyl)pyridine-2-carboxylate is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-azabicyclo[2.2.1]heptane-2-carbonyl)pyridine-2-carboxylate typically involves multiple steps:
Formation of the Bicyclic Structure: The initial step often involves the cyclization of a suitable precursor to form the 2-azabicyclo[2.2.1]heptane core.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.
Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic structure.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Alcohol derivatives are common products.
Substitution: Various substituted pyridine derivatives can be formed.
Scientific Research Applications
Methyl 5-(2-azabicyclo[2.2.1]heptane-2-carbonyl)pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies exploring the interaction of bicyclic compounds with enzymes and receptors.
Mechanism of Action
The mechanism by which Methyl 5-(2-azabicyclo[2.2.1]heptane-2-carbonyl)pyridine-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the pyridine ring can participate in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-azabicyclo[2.2.1]heptane-2-carbonyl)benzoate: Similar structure but with a benzoate group instead of a pyridine ring.
Ethyl 5-(2-azabicyclo[2.2.1]heptane-2-carbonyl)pyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 5-(2-azabicyclo[2.2.1]heptane-2-carbonyl)pyridine-2-carboxylate is unique due to the combination of its bicyclic structure and the presence of a pyridine ring, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new compounds with specific biological activities.
Properties
IUPAC Name |
methyl 5-(2-azabicyclo[2.2.1]heptane-2-carbonyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-19-14(18)12-5-3-10(7-15-12)13(17)16-8-9-2-4-11(16)6-9/h3,5,7,9,11H,2,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCQCEXJVPVBAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(=O)N2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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